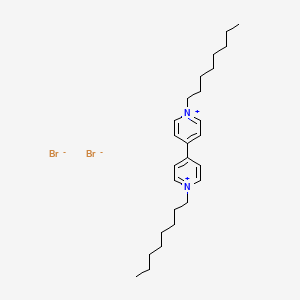

1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

Description

Properties

CAS No. |

36437-30-6 |

|---|---|

Molecular Formula |

C26H42BrN2+ |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;bromide |

InChI |

InChI=1S/C26H42N2.BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;/h15-18,21-24H,3-14,19-20H2,1-2H3;1H/q+2;/p-1 |

InChI Key |

WJHIGBLMZSKZEO-UHFFFAOYSA-M |

SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-].[Br-] |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

1,1'-Di-n-octyl-4,4'-bipyridinium dibromide CAS 36437-30-6 properties

Advanced Redox Materials for Electrochromics & Bio-Responsive Systems[1]

Executive Summary

1,1'-Di-n-octyl-4,4'-bipyridinium dibromide (CAS 36437-30-6), commonly referred to as Octyl Viologen (OV) , is a symmetric dialkyl-4,4’-bipyridinium salt belonging to the viologen family of redox-active chromophores.[1][2] Unlike its short-chain analog Methyl Viologen (Paraquat), Octyl Viologen exhibits distinct Type II electrochromic behavior , characterized by the reversible formation of an insoluble, deeply colored radical cation film upon reduction.

This technical guide outlines the physicochemical properties, synthesis protocols, and electrochemical mechanisms of Octyl Viologen. It specifically addresses its utility in electrochromic devices (ECDs) and emerging applications in redox-responsive drug delivery systems , where its ability to act as an electron acceptor triggers cargo release or conformational changes in supramolecular assemblies.

Chemical & Physical Profile

Octyl Viologen is a quaternary ammonium salt synthesized via the Menschutkin reaction. Its amphiphilic nature—comprising a hydrophilic bipyridinium core and lipophilic octyl chains—dictates its solubility and self-assembly properties.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Octyl Viologen Dibromide (OV) |

| CAS Number | 36437-30-6 |

| Molecular Formula | |

| Molecular Weight | 542.44 g/mol |

| Appearance | Pale yellow to greenish-yellow crystalline powder |

| Solubility | Soluble in water, methanol, ethanol; sparing solubility in non-polar solvents.[1][2] |

| Melting Point | Decomposes >200°C (typical for quaternary salts) |

| Redox Potential ( | ~ |

Electrochemical Mechanism & Chromism

The core utility of Octyl Viologen lies in its three-state redox system.[3] Unlike methyl viologen, the intermediate radical cation of octyl viologen is hydrophobic due to the charge neutralization and long alkyl chains, causing it to precipitate as a film on electrode surfaces. This memory effect is critical for low-power electrochromic displays.

Redox States[3][4][5][6][7]

-

Dication (

): Colorless, water-soluble, stable. -

Radical Cation (

): Deep violet/blue, hydrophobic, forms a solid film (Type II electrochromism). -

Neutral Species (

): Pale yellow, soluble in organic solvents, highly reactive (oxygen sensitive).

Figure 1: The three-stage redox pathway of Octyl Viologen. The transition from Dication to Radical Cation involves a solubility switch, crucial for device memory.

Synthesis & Purification Protocol

Objective: Synthesis of high-purity this compound via

Safety Precaution: 4,4'-Bipyridine is toxic. Alkyl bromides are irritants.[2] Perform all steps in a fume hood.

Materials

-

4,4'-Bipyridine (1 eq)[8]

-

1-Bromooctane (2.5 eq - excess ensures complete dialkylation)

-

Acetonitrile (ACN) or DMF (Solvent)

-

Ethyl Acetate or Diethyl Ether (for washing)

Step-by-Step Methodology

-

Reaction Setup: Dissolve 4,4'-bipyridine (e.g., 2.0 g, 12.8 mmol) in anhydrous Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Alkylation: Add 1-Bromooctane (6.2 g, 32.0 mmol) dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (82°C for ACN) for 24–48 hours . The solution will turn yellow/orange, and a precipitate may begin to form.

-

Isolation: Cool the reaction mixture to room temperature. If the product has precipitated, filter via vacuum filtration. If not, concentrate the solvent using a rotary evaporator to ~10 mL and add cold Ethyl Acetate (100 mL) to force precipitation.

-

Purification (Critical):

-

Wash the crude solid 3x with Ethyl Acetate to remove unreacted bromide and mono-alkylated byproducts.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol. Add Diethyl Ether dropwise until turbidity appears. Cool to 4°C overnight.

-

-

Drying: Collect crystals and dry under high vacuum at 60°C for 6 hours.

Validation:

-

1H NMR (

): Look for characteristic bipyridinium aromatic doublets ($ \delta $ ~9.0 and 8.4 ppm) and the -

Visual: Product should be a pale yellow powder. Green discoloration indicates trace radical formation (oxidation required to restore purity).

Applications in Research & Drug Development[10]

While Octyl Viologen is not a therapeutic drug, it is a high-value functional excipient and research probe in pharmaceutical sciences.

A. Redox-Responsive Drug Delivery Systems (DDS)

Viologens serve as "molecular gates" in supramolecular carriers.

-

Mechanism: In the oxidized state (

), Octyl Viologen is hydrophilic and repels cationic drugs or binds anionic guests. Upon reduction (triggered by cellular reductases or external voltage), it becomes hydrophobic ( -

Application: Used in smart hydrogels and liposomes where the viologen acts as the redox switch.

B. Antimicrobial Surface Coatings

Long-chain viologens (like Octyl) exhibit biocidal activity similar to Quaternary Ammonium Compounds (QACs).

-

Mode of Action: The lipophilic octyl chains penetrate bacterial cell membranes, while the cationic core disrupts membrane potential, leading to lysis.

-

Utility: Coating medical catheters or surfaces to prevent biofilm formation.

C. Electrochromic Devices (Smart Windows)

Octyl Viologen is preferred over Methyl Viologen for "memory" displays because the radical cation precipitates. This means the device retains color without continuous power draw (bistability).

Figure 2: Functional workflows for Octyl Viologen in drug delivery (top) and electrochromics (bottom).

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazards:

-

H335: May cause respiratory irritation.[2]

-

Toxicity: While less acutely toxic than Paraquat (Methyl Viologen), Octyl Viologen is a mitochondrial toxin at high concentrations due to its lipophilic cationic nature (accumulates in mitochondria).

-

Handling: Wear nitrile gloves, safety goggles, and use in a well-ventilated fume hood. Avoid dust formation.[2][10][11]

-

Disposal: Dispose of as hazardous chemical waste. Do not release into drains (toxic to aquatic life).

References

-

ChemicalBook. (n.d.). This compound Properties and Suppliers. Retrieved from

-

TCI Chemicals. (2025).[2][11] Safety Data Sheet: this compound. Retrieved from

-

PubChem. (n.d.). Viologen Compounds and Toxicity Profile. National Library of Medicine. Retrieved from

-

Zhang, S., et al. (2021). Substituent-Adjusted Electrochromic Behavior of Symmetric Viologens. Molecules. Retrieved from

- Monk, P. M. S. (1998). The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4'-Bipyridine. Wiley. (Standard text for viologen synthesis mechanisms).

Sources

- 1. labproinc.com [labproinc.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. Substituent-Adjusted Electrochromic Behavior of Symmetric Viologens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Improved delivery through biological membranes. 11. A redox chemical drug-delivery system and its use for brain-specific delivery of phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 8. CAS 36437-30-6 | this compound,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 9. 1,1'-Diethyl-4,4'-bipyridinium dibromide | C14H18Br2N2 | CID 11474262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. tcichemicals.com [tcichemicals.com]

Technical Guide: Electronic Absorption Spectra of Octyl Viologen

Subject: Spectroscopic Characterization, Redox States, and Aggregation Kinetics of 1,1'-Dioctyl-4,4'-bipyridinium (

Executive Summary

Octyl viologen (DOV), a dialkyl-4,4'-bipyridinium derivative, is a cornerstone material in electrochromic devices, supramolecular assembly, and biological electron transport studies. Unlike its shorter-chain homolog methyl viologen (Paraquat), DOV exhibits pronounced amphiphilic behavior. This guide provides an in-depth analysis of its electronic absorption spectra across its three redox states, with a critical focus on the radical cation dimerization phenomenon—a common source of spectral misinterpretation in experimental data.

Part 1: Molecular Architecture & Redox States

The optical properties of octyl viologen are governed by its reversible redox behavior. The molecule exists in three distinct oxidation states, each with a unique electronic signature defined by the population of the lowest unoccupied molecular orbital (LUMO).

The Redox Cycle

The transition from the colorless dication to the intensely colored radical cation involves a single electron transfer (SET), followed by a second SET to the neutral quinoid species.

Caption: Stepwise reduction pathway of Octyl Viologen. Potentials are approximate vs. NHE and solvent-dependent.

Part 2: Electronic Absorption Profiles

The absorption spectrum of DOV is highly sensitive to concentration and solvent polarity due to the hydrophobic effect of the octyl (

The Dication State ( )[1]

-

Visual Appearance: Colorless.

-

Electronic Origin:

transitions of the pyridinium ring. -

Spectral Features:

-

Dominant absorption in the UV region.

- : ~260–270 nm.

-

Extinction Coefficient (

): -

Note: No absorption in the visible range (>400 nm).[1]

-

The Radical Cation State ( )[1]

-

Visual Appearance: Intense Blue/Violet.

-

Electronic Origin: Charge transfer (CT) transitions and SOMO-LUMO interactions.

-

Spectral Features (Monomeric):

- : ~396 nm (Soret-like band).

- : ~603 nm (Visible band, responsible for blue color).

-

Fine Structure: Vibrational shoulders often visible at ~560 nm and ~660 nm in dilute organic solvents.

The Neutral State ( )

-

Visual Appearance: Yellowish-brown (in organic solvents); often precipitates in water.

-

Spectral Features:

-

Broad absorption band typically centered around 380–420 nm.

-

Tail extending into the visible region, causing the yellow hue.

-

Critical Note: The neutral species is highly oxygen-sensitive and will rapidly oxidize back to

in air.

-

Summary Data Table

| Redox State | Species | Region | Visual Color | ||

| Oxidized | 265 | UV | ~21,000 | Colorless | |

| Reduced (1e) | 396, 603 | Visible | ~13,700 (at 603nm) | Blue | |

| Reduced (1e) | 360, 555, 860 | Vis/NIR | Variable | Violet/Purple | |

| Reduced (2e) | ~390-410 | UV/Vis | Variable | Yellow/Brown |

Part 3: Dimerization Kinetics (The "Octyl" Effect)

Expert Insight: The most common error in analyzing Octyl Viologen spectra is ignoring dimerization. Unlike Methyl Viologen, the

At concentrations

Spectral Signature of Dimerization

As the concentration increases, the spectrum shifts:

-

Hypsochromic Shift (Blue Shift): The 603 nm monomer peak decreases, and a new band appears at ~555 nm .

-

Near-IR Band: A charge-resonance band appears at ~860–900 nm .

-

UV Shift: The 396 nm band shifts to ~360–370 nm .

This phenomenon is critical for electrochromic displays, where high concentrations in the film state lead to a "purple" rather than "blue" coloration.

Part 4: Experimental Protocols

A. Synthesis of 1,1'-Dioctyl-4,4'-bipyridinium Dibromide

Rationale: The Menschutkin reaction is used.[2] Acetonitrile is preferred over DMF for easier solvent removal.

-

Reagents: Dissolve 4,4'-bipyridine (1.0 eq) and 1-bromooctane (2.5 eq) in anhydrous acetonitrile.

-

Reflux: Heat to reflux (

) under -

Precipitation: Cool to room temperature. Add cold diethyl ether or ethyl acetate to force precipitation of the product.

-

Filtration: Collect the solid via vacuum filtration.

-

Purification (Crucial): Recrystallize from hot ethanol/isopropanol to remove mono-alkylated impurities and unreacted starting material.

-

Validation: Verify purity via

-NMR (

B. Spectroscopic Measurement (Anaerobic)

Rationale: The radical cation is oxygen-sensitive.

Caption: Workflow for capturing the transient radical cation spectrum.

Protocol Steps:

-

Prepare a

solution of -

Purge the quartz cuvette with Argon for 15 minutes.

-

Chemical Reduction: Inject a 1.5x molar excess of sodium dithionite (

) solution (freshly prepared in degassed water) through the septum. -

Observation: The solution should instantly turn blue (monomer) or purple (dimer/aggregate).

-

Measurement: Scan from 900 nm to 250 nm immediately.

Part 5: References

-

Bird, C. L., & Kuhn, A. T. (1981). Electrochemistry of the Viologens. Chemical Society Reviews. Link

-

Monk, P. M. S. (1998). The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4'-Bipyridine. Wiley.[3] Link

-

Park, H., et al. (2021). Substituent-Adjusted Electrochromic Behavior of Symmetric Viologens. Molecules. Link

-

Lee, C., et al. (2018). Kinetics of Viologen Dimerization and Optical Properties. Journal of Physical Chemistry C. Link

Sources

In-Depth Technical Guide: Solubility & Physicochemical Behavior of 1,1'-Dioctyl-4,4'-bipyridinium Dibromide

Executive Technical Summary

1,1'-Dioctyl-4,4'-bipyridinium dibromide (commonly known as Octyl Viologen or OV ) represents a critical boundary compound in the viologen family.[1] Unlike its shorter-chain analogs (e.g., Methyl Viologen/Paraquat) which are highly water-soluble across redox states, Octyl Viologen exhibits a distinct "Amphiphilic Paradox." [1]

While the dicationic parent species (

This guide details the solubility landscape, thermodynamic drivers, and experimental protocols for manipulating Octyl Viologen in drug development and materials science applications.

Part 1: Physicochemical Profile & Structure Analysis

Structural Composition

The molecule consists of a rigid, redox-active bipyridinium core flanked by two flexible octyl chains. This structure creates a "bola-amphiphile" or gemini-surfactant architecture, depending on the specific counterion interactions.[1]

-

Core: Hydrophilic, ionic bipyridinium (

). -

Tails: Lipophilic octyl chains (

). -

Counterions: Bromide (

), exchangeable for

Molecular Specifications:

The Solubility Matrix

The following table summarizes the qualitative solubility of Octyl Viologen (

| Solvent Class | Specific Solvent | Solubility ( | Mechanistic Insight |

| Aqueous | Water ( | Soluble (>0.1 M) | Solvation of ionic core dominates; forms micelles at high conc.[1] |

| Polar Aprotic | Acetonitrile (MeCN) | Soluble | Dipole-dipole interactions stabilize the dication; ideal for electrochemistry.[1] |

| Polar Aprotic | DMF / DMSO | Very Soluble | High dielectric constant dissociates ion pairs effectively.[1] |

| Polar Protic | Methanol / Ethanol | Soluble | H-bonding with bromide ions; alkyl chains solvated by organic moiety.[1] |

| Non-Polar | Hexane / Pentane | Insoluble | Lack of dipole interaction; used for precipitation/purification.[1] |

| Chlorinated | Dichloromethane | Sparingly Soluble | Often requires anion exchange (e.g., to |

| Ethers | Diethyl Ether / THF | Insoluble | Used as an antisolvent to crash out the product during synthesis. |

Part 2: Thermodynamics & Redox-Dependent Solubility[1]

The "Schizophrenic" Behavior in Water

In aqueous solution, Octyl Viologen behaves as a cationic surfactant. The critical micelle concentration (CMC) is a vital parameter.[3] While methyl viologen has no CMC, octyl viologen aggregates due to the hydrophobic effect of the

Critical Phenomenon: Reductive Precipitation

Upon reduction to the radical cation (

-

In Water: The hydrophobic octyl chains drive the radical cation to aggregate and precipitate onto the electrode surface. This forms a violet/blue film (aging to crimson dimers).

-

In Acetonitrile: The organic solvent solvates the octyl chains effectively. The radical cation remains in solution, allowing reversible diffusion.

Visualization of Solubility Dynamics

The following diagram illustrates the divergent pathways of Octyl Viologen in different media.

Figure 1: Solubility and redox pathways of Octyl Viologen in aqueous vs. organic media.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis & Purification (Ensuring Solubility Baseline)

Impurities (mono-alkylated byproducts) drastically affect solubility and CMC data.[1] This protocol ensures high-purity dibromide salt.[1]

-

Reagents: 4,4'-Bipyridine (1 eq), 1-Bromooctane (excess, 4-5 eq), Acetonitrile (Anhydrous).

-

Reaction: Reflux 4,4'-bipyridine in acetonitrile with excess bromooctane for 24–48 hours. The solution will turn yellow/orange.

-

Precipitation (Crucial Step):

-

Cool the reaction mixture to room temperature.

-

Add the reaction mixture dropwise into a large volume of cold Ethyl Acetate or Diethyl Ether (Antisolvent).

-

The Octyl Viologen dibromide will precipitate as a yellow solid.

-

-

Purification: Filter the solid. Recrystallize from hot Ethanol or an Ethanol/Acetone mixture.[1]

-

Validation: NMR (

or

Protocol 2: Electrochemical Solubility Window Testing

This protocol determines if the compound is suitable for solution-phase redox or deposition applications.

Materials:

-

Potentiostat (e.g., Biologic, CH Instruments).

-

Working Electrode: Glassy Carbon (3 mm).

-

Solvent A: 0.1 M KCl in Water.[1]

-

Solvent B: 0.1 M

in Acetonitrile.[1]

Steps:

-

Aqueous Test: Dissolve 1 mM Octyl Viologen in Solvent A.

-

Scan Rate: 50 mV/s.

-

Observation: You will see a reduction peak, followed by a sharp "stripping" peak on the reverse scan. This indicates insolubility of the reduced form (adsorption).

-

-

Organic Test: Dissolve 1 mM Octyl Viologen in Solvent B.

-

Scan Rate: 50 mV/s.

-

Observation: You will see two reversible waves (

and

-

Protocol 3: Quantitative Solubility Determination (UV-Vis Saturation)

Use this to generate precise solubility data for formulation.[1]

-

Preparation: Add excess Octyl Viologen solid to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Sonicate for 30 mins, then stir at

for 24 hours. -

Filtration: Filter through a 0.22

PTFE syringe filter (hydrophilic or hydrophobic depending on solvent).[1] -

Dilution: Dilute the filtrate serially (e.g., 1:100, 1:1000) to land within the linear range of the UV-Vis detector (Abs < 1.0).

-

Measurement: Measure Absorbance at

(~260 nm for bipyridinium core). -

Calculation:

Where

Part 4: Applications & Mechanistic Implications

Electrochromic Devices (ECD)

The solubility difference is the operating principle of "Type II" electrochromes.

-

Mechanism: A voltage is applied, reducing soluble

to insoluble -

Optimization: To improve erasing speed (redissolution), researchers often use mixed solvents (Water/Alcohol) or add cyclodextrins to encapsulate the octyl chains, preventing irreversible aggregation.

Samarium-Mediated Reduction

Octyl Viologen is used as an electron transfer catalyst in the reduction of nitroarenes by Samarium metal.[1]

-

Role: The

is reduced to -

Solubility Requirement: The catalyst must be soluble in the organic phase to shuttle electrons effectively.

References

-

Monk, P. M. S., Mortimer, R. J., & Rosseinsky, D. R. (2007). Electrochromism and Electrochromic Devices. Cambridge University Press. (Detailed discussion on viologen solubility and Type II electrochromes).

-

Bird, C. L., & Kuhn, A. T. (1981). Electrochemistry of the viologens. Chemical Society Reviews, 10(1), 49-82. (Foundational text on the redox behavior and solubility of alkyl viologens).

-

Yu, C., Liu, B., & Hu, L. (2001).[4] Samarium(0) and 1,1'-Dioctyl-4,4'-bipyridinium Dibromide: A Novel Electron-Transfer System for the Chemoselective Reduction of Aromatic Nitro Groups.[4] The Journal of Organic Chemistry, 66(3), 919-924. (Application of Octyl Viologen in synthesis).

-

Lee, C., & Bard, A. J. (1990). Electrochemical studies of the viologens in micellar and microemulsion systems. Journal of Electroanalytical Chemistry, 239. (Discussion on CMC and surfactant properties of long-chain viologens).

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 1,1'-Diheptyl-4,4'-bipyridinium dibromide (Analogous solubility data).

Sources

- 1. 1,1′-ジオクタデシル-4,4′-ジピリジニウムジブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pure-synth.com [pure-synth.com]

- 3. biolinscientific.com [biolinscientific.com]

- 4. Samarium(0) and 1,1'-Dioctyl-4,4'-Bipyridinium Dibromide: A Novel Electron-Transfer System for the Chemoselective Reduction of Aromatic Nitro Groups [organic-chemistry.org]

The Octyl Viologen Radical Cation: Stability Dynamics and Air-Oxidation Kinetics

Topic: Stability of Octyl Viologen Radical Cation in Air Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The octyl viologen radical cation (

This guide provides a mechanistic analysis of

Fundamental Chemistry & The "Octyl Effect"

Electronic Structure and Redox States

Octyl viologen (1,1'-dioctyl-4,4'-bipyridinium) exists in three oxidation states. The stability challenge centers on the one-electron reduced species, the radical cation (

- (Colorless): Stable dication.

-

(Blue/Violet): Radical cation.[1][2][3][4][5][6][7]

- (Yellow/Brown): Neutral quinoid form. Highly reactive, often precipitates due to loss of charge.

The Octyl Chain and Pimerization

The defining feature of octyl viologen compared to methyl viologen is the long alkyl chain (

-

Monomer (

): -

Dimer (

):

Key Insight: The dimer is kinetically more stable against oxidation than the monomer because the radical electron is delocalized within the

Stability Profile in Air: Mechanism and Kinetics

The Oxidation Mechanism

The decay of

-

Electron Transfer:

(Superoxide generation). -

Protonation/Disproportionation:

. -

Irreversible Degradation: Accumulation of peroxide (

) or hydroxide (

Visualization: Oxidation Pathway

The following diagram illustrates the interplay between the monomer, dimer, and the oxidation cycle.

Caption: Redox cycle of Octyl Viologen showing the equilibrium between reactive monomer and stabilized dimer, and the oxidative decay pathway.

Experimental Protocols

Protocol A: Anaerobic Generation of

To study stability, one must first generate the radical in an oxygen-free environment. Chemical reduction using sodium dithionite is the industry standard for quantitative generation.

Reagents:

-

Octyl Viologen Dichloride (

). -

Sodium Dithionite (

). -

Buffer: 0.1 M Phosphate Buffer (pH 7.0) or degassed Acetonitrile.

Workflow:

-

Degassing: Purge solvent with Argon (Ar) or Nitrogen (

) for >30 minutes. Oxygen removal is critical; trace -

Stock Preparation: Prepare 10 mM

in degassed solvent. -

Reduction: Add 0.5 - 1.0 equivalents of solid

under inert atmosphere (Glovebox or Schlenk line). -

Verification: The solution should turn deep blue instantly.

-

Check Point: If the solution turns faint blue and fades,

leakage is present. -

Check Point: If yellow precipitate forms, over-reduction to

occurred.

-

Protocol B: Kinetic Stability Assay (Air Exposure)

This protocol measures the half-life (

-

Baseline Spectrum: Record UV-Vis spectrum (300–1000 nm) of the anaerobic radical solution in a sealed quartz cuvette. Note peaks at 605 nm (monomer) and 860 nm (dimer).

-

Controlled Exposure: Open the cuvette to air and start a kinetic timer. For slower kinetics, bubble air at a fixed rate (e.g., 10 mL/min).

-

Monitoring: Record absorbance at

(605 nm) every 2 seconds. -

Data Analysis: Plot

vs. time.-

Linear plot = First-order kinetics (typical for excess

). -

Slope =

.

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow for generating and testing the air-stability of Octyl Viologen radical cation.

Quantitative Data & Stabilization Strategies

Stability Comparison

The table below summarizes the stability of

| Condition | Solvent System | Dominant Species | Approx.[8] Half-Life ( |

| Standard | Water (Dilute) | Monomer | < 1 second |

| Standard | Acetonitrile | Monomer | ~ 1-5 seconds |

| Aggregated | Water (High Conc.) | Dimer (Pimer) | ~ 10-30 seconds |

| Stabilized | Water + CB[7] | Inclusion Complex | Minutes to Hours |

| Stabilized | Water + CB[8] | Dimer Complex | Hours to Days |

| Solid State | MOF / Ionic Liquid | Immobilized | Weeks |

Stabilization Strategy: Host-Guest Chemistry

To achieve practical air stability for applications like sensors, Cucurbit[8]uril (CB[8]) is the gold standard.

-

Mechanism: CB[8] has a large cavity that accommodates two octyl viologen radicals simultaneously.

-

Effect: It forces dimerization and shields the radical core from oxygen attack.

-

Protocol: Mix

and CB[8] in a 2:1 molar ratio before reduction.

References

- Monk, P. M. S. (1998). The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4'-Bipyridine. Wiley. (Fundamental text on viologen redox chemistry).

-

Lee, J. W., et al. (2002). "Cucurbituril-Stabilized Charge-Transfer Complexes." Angewandte Chemie International Edition. Link

-

Trabolsi, A., et al. (2009). "Radical-Cation Dimerization in Viologen-Based Supramolecular Systems." Small. Link

-

Ding, Y., et al. (2019). "Electrochromic Properties of Viologen-Based Ionic Liquids." Journal of Materials Chemistry C. Link

-

Geraskina, M. R., et al. (2017).[9] "The Viologen Cation Radical Pimer: A Case of Dispersion-Driven Bonding." Angewandte Chemie. Link

Sources

- 1. An Air-Stable Alkene-Derived Organic Radical Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Spontaneous Water Radical Cation Oxidation at Double Bonds in Microdroplets [frontiersin.org]

- 6. Inclusion of viologen cations leads to switchable metal–organic frameworks - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00137A [pubs.rsc.org]

- 7. Coupled Benchtop NMR and EPR Spectroscopy Reveals the Electronic Structure of Viologen Radicals in a Redox Flow Battery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]

Methodological & Application

Application Note: Octyl Viologen Electrolyte Formulation for Smart Windows

Executive Summary

This guide details the formulation, processing, and validation of an Octyl Viologen (OV) based electrolyte for electrochromic (EC) smart windows. Unlike generic protocols, this document focuses on the 1,1'-dioctyl-4,4'-bipyridinium cation paired with a Ferrocene (Fc) redox mediator in a propylene carbonate (PC) solvent system.

We present two formulation pathways:

-

Liquid Electrolyte: For fundamental characterization, cyclic voltammetry (CV) studies, and rapid prototyping.[1]

-

Gel Polymer Electrolyte (GPE): For fabrication of robust, leak-proof, large-area smart windows using a PVDF-HFP matrix.[1]

Scientific Foundation & Mechanism[1]

The Electrochromic Mechanism

The core of this technology is the reductive coloration of the viologen species. Octyl viologen exists in three redox states. For smart windows, we utilize the reversible transition between the colorless dication (

-

Bleached State (OFF):

(Colorless) -

Colored State (ON):

(Violet/Blue) – Note: Dimerization of radicals often shifts this to violet.

To maintain charge neutrality within the device during the reduction of OV at the cathode (working electrode), a complementary oxidation must occur at the anode (counter electrode). We utilize Ferrocene (Fc) , which oxidizes to Ferrocenium (

Reaction Scheme:

Critical Formulation Logic

-

Solvent (Propylene Carbonate): Selected for its high dielectric constant (

), wide electrochemical window, and low vapor pressure, preventing device dry-out. -

Anion Selection (

or -

Stoichiometric Balance: The concentration of the anodic species (Fc) must be tuned to avoid "trapping" the device in a colored state. A 1:1 molar ratio is the baseline, but a slight excess of Viologen is often used to ensure the color change is the limiting factor.

Visualization: Device Architecture & Redox Flow

Caption: Schematic of the sandwich device structure and the simultaneous redox reactions driving the color change.

Materials & Equipment

| Component | Specification | Purpose |

| Octyl Viologen | Bis(tetrafluoroborate) salt ( | Active electrochromic species.[1] |

| Ferrocene | >98% purity, sublimed grade preferred | Anodic redox mediator.[1] |

| Propylene Carbonate (PC) | Anhydrous, 99.7% | High-boiling aprotic solvent. |

| PVDF-HFP | MW ~400,000 (e.g., Kynar Flex) | Polymer matrix (for Gel formulation only). |

| Acetone/IPA | HPLC Grade | Substrate cleaning.[1] |

| ITO Glass | 10-20 | Transparent conductive electrodes.[1] |

| Surlyn / UV Glue | 60 | Sealing and spacing. |

Safety Note: Viologens are paraquat derivatives and are toxic.[1] Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

Protocol 1: Liquid Electrolyte Formulation

Best for: Initial testing, CV analysis, and determining switching speeds.

Step-by-Step Procedure

-

Stoichiometric Calculation: Target Concentration: 50 mM (0.05 M).

-

Example: To prepare 10 mL of electrolyte:

-

Octyl Viologen (

): MW -

Ferrocene (Fc): MW = 186.04 g/mol .[1]

-

-

-

Dissolution:

-

Weigh the calculated amounts of OV and Fc into a clean glass vial.

-

Add Propylene Carbonate (PC) to the 10 mL mark.

-

Optional: Add 0.1 M

(Tetrabutylammonium hexafluorophosphate) if higher ionic conductivity is required, though OV and Fc often provide sufficient conductivity at 50mM.

-

-

Degassing (Crucial):

Protocol 2: Gel Polymer Electrolyte (GPE) Formulation

Best for: Functional devices, flexible windows, and leak prevention.

Step-by-Step Procedure

-

Matrix Preparation:

-

Active Species Incorporation:

-

Cool the solution to ~50°C (still fluid but not hot enough to degrade active materials).

-

Add Octyl Viologen and Ferrocene to achieve the target 50 mM concentration based on the volume of the solvent (PC), not the total mass.

-

Stir for 30 minutes until homogenous.

-

-

Degassing:

-

Apply a gentle vacuum to remove bubbles generated during mixing.[1] Do not vacuum too long or PC will evaporate.

-

Protocol 3: Device Assembly & Fabrication[1]

Caption: Workflow for assembling a sandwich-cell electrochromic device.

Detailed Assembly Steps

-

Cleaning: ITO glass must be impeccably clean.[1] Sonicate sequentially in Acetone, Isopropanol, and Deionized Water (15 min each). Dry with Nitrogen gun.[1]

-

Spacer Application: Apply a frame of Surlyn film (hot melt) or double-sided spacer tape (e.g., 3M VHB) around the edge of one ITO plate, leaving two small gaps (inlet/outlet) for filling. Target gap: 60-100

. -

Sandwiching: Place the second ITO plate on top (conductive side facing down). Offset the plates slightly (2-3 mm) to allow electrical clips to attach to the ITO later.

-

Filling:

-

Sealing: Seal the edges (and filling gaps) with UV-curable glue (e.g., Norland NOA68) or high-quality epoxy. Cure under UV light or ambient conditions as per glue spec.[1]

Quality Control & Characterization

Cyclic Voltammetry (CV)

-

Setup: 2-electrode setup (Working = ITO 1, Counter/Ref = ITO 2).

-

Scan: 0 V to -1.5 V (vs Fc/Fc+).

-

Pass Criteria: Distinct reduction peak for Viologen (

) around -0.5V to -0.7V, and oxidation peak on return. No breakdown current at high voltage.[1]

Optical Switching

-

Method: Apply -1.2V step potential while monitoring Transmittance (%T) at

(approx. 605 nm for Octyl Viologen). -

Key Metrics:

-

Contrast Ratio (

): -

Switching Time: Time to reach 90% of total contrast. Target < 5 seconds.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Permanent Yellowing | Oxygen contamination or UV degradation.[1] | Improve degassing; seal device in glovebox; use UV-blocking filter.[1] |

| Bubbles in Device | Solvent evaporation or trapped air.[1] | Use vacuum backfilling; ensure epoxy seal is hermetic.[1] |

| Slow Switching | Electrolyte viscosity too high or poor conductivity.[1] | Reduce polymer content (if gel); add supporting salt (TBAPF6). |

| Uneven Coloration | Variations in ITO resistance or cell gap.[1] | Use commercial ITO with uniform sheet resistance; use calibrated spacer beads.[1] |

References

-

Electrochromic Mechanism of Viologens

-

Gel Electrolyte Formulations

-

Octyl Viologen Specifics

-

Device Fabrication Standards

-

Heckner, K. H., et al.[1] "Electrochromic properties of viologen/ferrocene systems." Electrochimica Acta.

-

Sources

- 1. labproinc.com [labproinc.com]

- 2. mdpi.com [mdpi.com]

- 3. ES2324807B1 - ELECTROCHROMIC COMPOSITIONS BASED ON VIOLOGENS FORMULABLE AND APPLICABLE AT ROOM TEMPERATURE. - Google Patents [patents.google.com]

- 4. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Samarium(0) and 1,1'-Dioctyl-4,4'-Bipyridinium Dibromide: A Novel Electron-Transfer System for the Chemoselective Reduction of Aromatic Nitro Groups [organic-chemistry.org]

Application Note: Fabrication of Octyl Viologen-Based Electrochromic Gels

Executive Summary

This guide details the fabrication of quasi-solid-state electrochromic devices (ECDs) utilizing 1,1'-dioctyl-4,4'-bipyridinium (Octyl Viologen) within a PVDF-HFP fluoropolymer matrix. Unlike liquid electrolytes, which are prone to leakage, or solid inorganic films, which suffer from slow switching speeds, this gel system offers an optimal balance of ionic conductivity (

This protocol is designed for researchers requiring a self-validating, reproducible system for smart windows, anti-glare mirrors, or optical displays.

Scientific Principles & Mechanism[1][2]

The Electrochromic Redox Couple

The core of this system relies on the reversible redox behavior of Octyl Viologen (OV). To maintain charge neutrality within the device during operation, a complementary anodic species, Ferrocene (Fc) , is employed.

-

Cathodic Reaction (Coloration): The colorless Octyl Viologen dication (

) accepts an electron at the working electrode to form the colored radical cation ( -

Anodic Reaction (Counter-Balancing): Ferrocene is oxidized at the counter electrode.

The Gel Matrix (PVDF-HFP)

Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) is selected as the host matrix because its amorphous hexafluoropropylene domains trap the liquid electrolyte (Propylene Carbonate), creating high ionic mobility channels, while the crystalline VDF domains provide mechanical structural integrity.

Mechanistic Workflow

The following diagram illustrates the electron transfer and ion migration pathways within the assembled device.

Figure 1: Electrochemical mechanism showing the simultaneous reduction of Octyl Viologen and oxidation of Ferrocene driven by the potential difference across the ITO electrodes.

Bill of Materials

Chemical Reagents

| Component | Specification | Function |

| Octyl Viologen Dibromide | >98% Purity | Electrochromic Chromophore |

| Ferrocene (Fc) | >98% Purity | Redox Mediator (Anodic) |

| PVDF-HFP | Mw ~400,000 | Gel Polymer Host |

| Propylene Carbonate (PC) | Anhydrous, 99.7% | High Dielectric Solvent |

| Acetone | ACS Reagent Grade | Co-solvent (for dissolution) |

Hardware & Consumables

-

Indium Tin Oxide (ITO) Glass: 10–20

/sq sheet resistance. -

Spacer Material: Surlyn® (60

m) or double-sided conductive copper tape (for simple prototypes). -

UV Glue/Epoxy: For edge sealing.

-

Hot Plate & Magnetic Stirrer.

-

Vacuum Desiccator: To remove air bubbles.

Experimental Protocols

Protocol A: Preparation of the Electrochromic Gel

Rationale: We utilize a "solvent casting" approach modified with a heating step to ensure complete homogenization before injection.

-

Stock Solution Preparation:

-

Weigh 350 mg of PVDF-HFP.

-

Dissolve in 3.5 mL of Acetone in a sealed vial. Stir at 40°C until completely clear (approx. 30 mins).

-

Note: Acetone acts as a volatile carrier to break down the polymer chains initially.

-

-

Electrolyte Formulation:

-

In a separate vial, add 3.0 mL of Propylene Carbonate (PC).

-

Add 0.05 M Octyl Viologen (approx. 85 mg).

-

Add 0.05 M Ferrocene (approx. 28 mg).

-

Critical Step: Stir until fully dissolved. The solution should be a clear, light yellow/orange liquid (due to Ferrocene).

-

-

Gelation Mixing:

-

Combine the PVDF-HFP/Acetone solution with the PC/Active species solution.

-

Stir vigorously at 60°C for 1 hour.

-

Allow the Acetone to evaporate slowly (open cap slightly) until the volume reduces to the original PC volume (~3 mL), or until the mixture becomes viscous and honey-like.

-

Checkpoint: The mixture must be transparent. Cloudiness indicates polymer precipitation (re-heat or add minimal acetone).

-

Protocol B: Device Assembly

Rationale: A "sandwich" configuration is used.[1] The gel is injected while warm and viscous to prevent leakage and ensure good electrode contact.

Figure 2: Step-by-step fabrication workflow for the electrochromic sandwich device.[2]

Detailed Assembly Steps:

-

Etching (Optional): If patterning is required, etch ITO using HCl/Zn powder.

-

Cleaning: Sonicate ITO glass in Acetone (10 min), Isopropanol (10 min), and Deionized Water (10 min). Dry with nitrogen.

-

Spacer Application: Apply the spacer material to the perimeter of the bottom glass, leaving a 2mm gap for air escape.

-

Deposition:

-

Place the bottom ITO glass on a hot plate set to 50°C .

-

Pipette the warm gel electrolyte onto the center of the glass.

-

-

Sandwiching:

-

Gently lower the top ITO glass (conductive side down) onto the gel.

-

Apply even pressure to spread the gel to the spacer boundaries.

-

Tip: Use binder clips to hold the glass together while cooling.

-

-

Sealing: Apply UV-curable epoxy to the edges and cure under UV light to prevent oxygen ingress (which oxidizes reduced viologen) and solvent evaporation.

Characterization & Validation

To validate the device quality, perform the following tests.

Cyclic Voltammetry (CV)

-

Setup: 2-electrode system (Working = ITO 1, Counter/Ref = ITO 2).

-

Parameters: Scan rate 50 mV/s, Voltage window -1.5V to +1.5V.

-

Expected Result: You should observe two distinct redox peaks.

-

Peak 1 (~ -0.5V to -0.7V):

(Coloration onset). -

Peak 2 (~ -1.0V):

(Secondary reduction, often avoided to prevent irreversibility).

-

Optical Modulation

Measure Transmittance (%T) at

| State | Voltage Applied | Typical %T | Visual Appearance |

| Bleached | 0 V | > 80% | Clear / Pale Yellow |

| Colored | -1.2 V | < 15% | Deep Blue / Violet |

| Memory | Open Circuit | Varies | Fades slowly (Self-bleaching) |

Troubleshooting (Expert Insights)

-

Issue: "Leopard Spots" (Segregation)

-

Cause: The PVDF-HFP did not fully dissolve, or the PC concentration is too high, causing phase separation.

-

Fix: Increase mixing time at 60°C; ensure the Acetone is mostly evaporated before assembly.

-

-

Issue: Device remains blue after power off (Irreversibility)

-

Cause: Oxygen contamination reacting with the radical cation, or "trapping" of the radical on the ITO surface.

-

Fix: Assemble in an inert atmosphere (Glovebox) if possible, or ensure rigorous sealing with UV epoxy.

-

-

Issue: Slow Switching Time (>10 seconds)

-

Cause: Gel is too thick or ionic conductivity is low.

-

Fix: Reduce spacer thickness to 30-50

m. Ensure PC is anhydrous.

-

References

- Monk, P. M. S., et al.Electrochromism: Fundamentals and Applications. VCH, Weinheim, 1995.

-

Alesanco, Y., et al. "All-solid-state electrochromic devices based on organo-inorganic hybrid electrolytes." Solar Energy Materials and Solar Cells, 2018. Link

- Ho, K. C., et al. "Poly(vinylidene fluoride-co-hexafluoropropylene) based gel polymer electrolytes for electrochromic devices." Solar Energy Materials and Solar Cells, 2008. (Establishes PVDF-HFP/PC protocols).

-

Sydam, R., et al. "Electrochromic devices based on viologens: A review." Journal of Solid State Electrochemistry, 2020. Link

-

Lu, H., et al. "High-Performance Electrochromic Devices Based on Viologen-Modified Metal-Organic Frameworks." Frontiers in Chemistry, 2021. Link

Sources

Application Note: Nucleophilic Substitution Synthesis of Octyl Viologen (1,1'-Dioctyl-4,4'-bipyridinium Dibromide)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Mechanistic Principles

Octyl viologen (1,1'-dioctyl-4,4'-bipyridinium dibromide) is a highly versatile, redox-active molecule. Viologens are defined by their unique ability to undergo highly reversible, two-step, one-electron reductions [1]. This property makes them indispensable as electron mediators in biochemical assays, active materials in electrochromic devices, and trigger mechanisms for prodrug activation via nitroreduction [2, 4].

The synthesis of octyl viologen relies on the Menschutkin reaction —a classic

Causality in Reaction Design:

-

Steric and Electronic Hindrance: The first alkylation proceeds rapidly. However, the formation of the first pyridinium cation exerts a strong electron-withdrawing effect across the conjugated biphenyl system, significantly decreasing the nucleophilicity of the second nitrogen. Therefore, forcing conditions (elevated temperatures and excess alkyl halide) are required to drive the second alkylation to completion.

-

Solvent Selection (The Anti-Solvent Effect): Polar aprotic solvents like anhydrous acetonitrile (

) or N,N-Dimethylformamide (DMF) are mandatory. They stabilize the polar

Workflow for the SN2 synthesis and purification of octyl viologen.

Reagents and Quantitative Specifications

Table 1: Reaction Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4,4'-Bipyridine | 156.19 | 1.0 eq | 1.56 g | Nucleophile |

| 1-Bromooctane | 193.13 | 2.5 eq | 4.83 g (4.35 mL) | Electrophile / Alkylating Agent |

| Acetonitrile (Anhydrous) | 41.05 | - | 20.0 mL | Polar Aprotic Solvent |

| Diethyl Ether | 74.12 | - | 45.0 mL | Washing Solvent (Anti-solvent) |

Table 2: Expected Physicochemical Properties

| Property | Value / Description |

| Chemical Formula | |

| Molar Mass | 542.44 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in Water, Methanol, DMF; Insoluble in Ether, Hexane |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL two-neck round-bottom flask and a reflux condenser. Assemble the apparatus under a continuous flow of dry Nitrogen (

) or Argon to exclude moisture.-

Expert Insight: Water acts as a competing nucleophile that can hydrolyze 1-bromooctane into 1-octanol, reducing the effective concentration of the electrophile and depressing yields.

-

-

Dissolution: Add 1.56 g (10.0 mmol) of 4,4'-bipyridine to the flask, followed by 20 mL of anhydrous acetonitrile. Stir magnetically until the solid is completely dissolved.

-

Addition: Using a glass syringe, add 4.35 mL (25.0 mmol) of 1-bromooctane dropwise to the stirring solution at room temperature.

Phase 2: Reflux and Precipitation

-

Heating: Heat the reaction mixture to 80 °C (gentle reflux) using a temperature-controlled oil bath. Maintain stirring and reflux for 48 hours .

-

Self-Validation Checkpoint: Monitor the reaction visually. The initial solution is clear. Within 2-4 hours, the solution will turn slightly yellow (indicating mono-alkylation). By 12-24 hours, a heavy, pale yellow/white precipitate must form. If no precipitate forms by 24 hours, the solvent likely contains moisture, or the heating block is malfunctioning.

Phase 3: Isolation and Purification

-

Cooling: Remove the flask from the oil bath and allow the mixture to cool completely to room temperature. Place the flask in an ice bath for 15 minutes to maximize precipitation.

-

Filtration: Filter the suspension under vacuum using a Büchner funnel equipped with Whatman filter paper.

-

Washing: Wash the filter cake with cold diethyl ether (

mL).-

Expert Insight: Diethyl ether is highly non-polar. It effectively strips away any unreacted 1-bromooctane, mono-alkylated impurities, and residual acetonitrile without dissolving the highly polar viologen dibromide salt.

-

-

Drying: Transfer the purified solid to a vacuum desiccator or vacuum oven. Dry at 60 °C under high vacuum for 12 hours to remove trace volatile organics.

Analytical Validation & Redox Properties

To confirm the successful synthesis of 1,1'-dioctyl-4,4'-bipyridinium dibromide, researchers should utilize

Redox State Dynamics

In drug development and materials science, the utility of octyl viologen lies in its electrochromic and electron-mediating properties. The molecule exists in three distinct oxidation states [2]:

Reversible redox states and electron transfer pathway of viologens.

When utilized in biological assays (such as nitroreductase activation), the colorless dication (

References

-

Papadakis, R., et al. "Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials." PubMed Central (PMC). 1

-

Madasamy, K., et al. "Viologen based Electrochromic Materials and Devices." ResearchGate / J. Mater. Chem. C.2

-

Kuroboshi, M., Kojima, A. "SYNTHESIS OF DENDRIMER-TYPE VIOLOGEN AND ITS USE IN Pd-MEDIATED HOMOCOUPLING OF ARYL HALIDES." Semantic Scholar / Heterocycles. 3

-

Li, Y., et al. "Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction." PubMed Central (PMC) - NIH.4

Sources

- 1. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Prodrug activation by 4,4’-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Elucidating the Redox Behavior of Octyl Viologen using UV-Vis Spectroelectrochemistry

Introduction: The Synergy of Spectroscopy and Electrochemistry

UV-Vis spectroelectrochemistry (SEC) is a powerful analytical technique that provides real-time correlation between the electrochemical and spectroscopic properties of a molecule.[1][2] By simultaneously applying an electrical potential to a sample and monitoring its UV-Vis absorbance, we can gain profound insights into redox mechanisms, identify transient intermediates, and determine key thermodynamic and kinetic parameters.[2][3] This application note provides a comprehensive guide to setting up and performing UV-Vis spectroelectrochemistry experiments to characterize 1,1'-dioctyl-4,4'-bipyridinium, commonly known as octyl viologen.

Viologens are a class of redox-active organic compounds known for their distinct and reversible color changes upon reduction.[4] These properties make them ideal candidates for applications in electrochromic devices, redox indicators, and molecular electronics.[4][5] Octyl viologen, with its long alkyl chains, exhibits interesting solubility and self-assembly characteristics that can influence its electrochemical behavior. This guide will detail the necessary instrumentation, experimental protocols, and data interpretation required to study its multi-step redox processes.

Foundational Principles

The core of a spectroelectrochemistry experiment lies in observing the spectral changes of a species as its oxidation state is manipulated at an electrode surface.[3] Viologens typically exist in three distinct redox states: a dication (V²⁺), a radical cation (V•⁺), and a neutral species (V⁰).[4][6]

-

Dication (V²⁺): The fully oxidized state, which is typically colorless and does not absorb light in the visible region.

-

Radical Cation (V•⁺): The one-electron reduction product, which is intensely colored (usually blue or violet) due to strong absorption in the visible spectrum.[4]

-

Neutral (V⁰): The two-electron reduction product, which can also be colored (often yellow or reddish-brown).[4]

By controlling the potential applied to an optically transparent electrode (OTE), we can selectively generate these species and monitor the corresponding changes in the UV-Vis spectrum.

Instrumentation and Setup

A robust spectroelectrochemistry setup is crucial for acquiring high-quality data. The primary components include a potentiostat, a UV-Vis spectrometer with a light source, and a specialized spectroelectrochemical cell.[7][8]

Core Components

| Component | Function | Key Considerations |

| Potentiostat/Galvanostat | Controls the potential of the working electrode relative to the reference electrode and measures the resulting current.[3] | Must have triggering capabilities to synchronize with the spectrometer. Low noise and high sensitivity are essential. |

| UV-Vis Spectrometer | Measures the absorbance of the sample across a range of wavelengths. | A fiber-optic based system offers flexibility in aligning with the electrochemical cell.[3][7] |

| Light Source | Provides a stable, broad-spectrum light source (e.g., Deuterium and Tungsten-Halogen lamps) for the spectrometer.[7] | High stability is critical to avoid baseline drift during the experiment. |

| Spectroelectrochemical Cell | A specialized cuvette that houses the three-electrode system and allows the light beam to pass through the working electrode.[3][9] | Optically transparent thin-layer electrochemical (OTTLE) cells are ideal for minimizing diffusion effects and ensuring rapid electrolysis of the solution in the optical path.[3][10] |

The Three-Electrode System in an Optically Transparent Cell

The heart of the experiment is the three-electrode setup within an optically transparent cell.[3]

-

Working Electrode (WE): This is where the redox reaction of interest occurs. For transmission spectroelectrochemistry, the WE must be optically transparent. Common materials include Indium Tin Oxide (ITO) coated glass, platinum or gold minigrids, and optically transparent carbon films.[3][11][12] The choice of WE material can influence the potential window and kinetics of the reaction.

-

Reference Electrode (RE): Provides a stable potential against which the WE potential is controlled. A silver/silver chloride (Ag/AgCl) or silver/silver ion (Ag/Ag⁺) pseudo-reference electrode is commonly used.[3][13]

-

Counter (Auxiliary) Electrode (CE): Completes the electrical circuit. It is typically made of an inert material like platinum wire.[3][13]

System Integration Workflow

The seamless integration of the potentiostat and spectrometer is critical for time-resolved measurements.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Basics of spectroelectrochemistry | Metrohm [metrohm.com]

- 3. agilent.com [agilent.com]

- 4. Viologen - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Re-assessing viologens for modern bio-electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Spectroelectrochemistry: Gamry Spectroelectrochemistry System Basics Gamry Instruments [gamry.com]

- 9. Simplified spectroelectrochemistry setups with intuitive, user-friendly cells | Metrohm [metrohm.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. support/Spectroelectrochemical-notes/Optically Transparent Electrode - Part 2 | ALS,the electrochemical company [als-japan.com]

- 13. pubs.acs.org [pubs.acs.org]

Octyl viologen concentration for optimal coloration efficiency

Application Note: Optimization of Octyl Viologen Concentration for High Coloration Efficiency

Executive Summary

This guide details the protocol for optimizing 1,1'-dioctyl-4,4'-bipyridinium (Octyl Viologen, OV) concentration to maximize Coloration Efficiency (CE) in electrochromic devices. While higher concentrations theoretically yield higher optical density, they induce radical cation dimerization and aggregation, which can shift color coordinates and impede switching kinetics.

Key Recommendation: For standard solution-phase devices using Propylene Carbonate (PC), the optimal concentration window is 50 mM – 100 mM . Concentrations above 100 mM significantly increase dimerization (shifting color from blue to violet/red) and viscosity, while concentrations below 30 mM yield insufficient optical contrast.

Mechanistic Insight: The Concentration-Efficiency Trade-off

To optimize Coloration Efficiency (

Redox Mechanism

Octyl Viologen (

The Dimerization Trap

At high concentrations (

-

Impact on CE: Dimerization broadens the absorption spectra but can lower the specific extinction coefficient at the target wavelength (605 nm), effectively reducing the CE.

-

Impact on Kinetics: Dimers are bulkier and diffuse more slowly, increasing the bleaching time (

) and leading to "ghosting" effects where the device does not fully clear.

Experimental Protocol

Materials & Reagents

-

Cathodic Chromophore: 1,1'-dioctyl-4,4'-bipyridinium dibromide (or bis(hexafluorophosphate) for non-aqueous solubility).

-

Anodic Species (Counter Electrode): Ferrocene (Fc) or 5,10-dihydro-5,10-dimethylphenazine (DMPA).

-

Solvent: Anhydrous Propylene Carbonate (PC).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

). -

Substrates: ITO-coated glass (

).

Formulation Strategy (The 1:1 Rule)

For a balanced "Type II" solution-phase device, the anodic species must be equimolar to the viologen to prevent charge trapping.

| Component | Standard Formulation (High CE) | High Contrast Formulation (Darker) |

| Octyl Viologen | 50 mM | 100 mM |

| Ferrocene | 50 mM | 100 mM |

| TBAPF₆ | 100 mM | 100 mM |

| Solvent | Propylene Carbonate | Propylene Carbonate |

| Expected CE | ~180 - 250 cm²/C | ~150 - 200 cm²/C |

| Color State | Pure Blue | Blue-Violet (Slight Dimerization) |

Device Fabrication Workflow

Figure 1: Step-by-step fabrication workflow for a solution-phase octyl viologen electrochromic device.

Step-by-Step Protocol:

-

Electrolyte Preparation: Dissolve 0.387 g of

in 10 mL of anhydrous Propylene Carbonate to create a 0.1 M supporting electrolyte solution. -

Active Solution: Add Octyl Viologen (to reach 50 mM) and Ferrocene (50 mM) to the electrolyte.

-

Note: If using the dibromide salt of OV, anion exchange to

or

-

-

Degassing: Purge the solution with

gas for 15 minutes. Oxygen reacts with the radical cation, causing irreversible bleaching failure. -

Device Assembly:

-

Clean ITO glass (Acetone

Isopropanol -

Apply a thermoplastic spacer (e.g., Surlyn, 60

m thick) around the perimeter, leaving two small ports. -

Sandwich the second ITO slide (conductive side in).

-

Heat press at 110°C to bond.

-

-

Filling: Inject the active solution via capillary action or vacuum back-filling inside a glovebox.

-

Sealing: Seal the ports with UV-curable epoxy to prevent leakage and oxygen ingress.

Characterization & Calculation

To determine the Coloration Efficiency (CE), perform a spectroelectrochemical analysis.

1. Chronoamperometry: Apply a potential step (typically -1.2V vs. Fc/Fc+) and measure the current density (

Calculation:

Target Metrics:

-

Excellent:

-

Good:

-

Poor:

(Indicates side reactions or leakage)

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Yellowing of Bleached State | Residual | Ensure 1:1 molar ratio; Check for |

| Slow Switching (>5s) | High viscosity or aggregation | Reduce concentration to 50 mM; Use lower viscosity solvent (e.g., Acetonitrile/PC mix). |

| Red/Purple Shift | Dimerization | Concentration is too high (>100 mM). Dilute solution. |

| Irreversible Coloring | Oxygen contamination | Degas thoroughly; Assemble in glovebox. |

References

- Monk, P. M. S., et al. "Electrochromism: Fundamentals and Applications." VCH Publishers, 1995.

-

Ho, K. C., et al. "Achieving Low-Energy Driven Viologens-Based Electrochromic Devices Utilizing Polymeric Ionic Liquids." ACS Applied Materials & Interfaces, 2016.

-

Sydam, R., et al. "Viologen-based electrochromic materials and devices."[1] Journal of Materials Chemistry C, 2020.

-

Alesanco, Y., et al. "Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications." Materials, 2018.

-

Kim, K. W., et al. "Asymmetric molecular modification of viologens for highly stable electrochromic devices." Chemical Science, 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Octyl Viologen Precipitation on Electrodes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octyl viologen. This guide provides in-depth troubleshooting for one of the most common experimental challenges: the precipitation of octyl viologen on electrode surfaces. By understanding the underlying chemical principles, you can effectively diagnose and resolve this issue, ensuring the integrity and success of your electrochemical experiments.

Understanding Octyl Viologen: A Primer

Octyl viologen, formally 1,1'-dioctyl-4,4'-bipyridinium, is a member of the viologen family of organic compounds. These molecules are renowned for their reversible redox properties, making them valuable in a range of applications, including electrochromic devices and as electron mediators.[1][2]

Viologens can exist in three primary redox states: a dication (V²⁺), a radical cation (V•⁺), and a neutral species (V⁰).[3][4][5] The dicationic form is typically soluble in polar solvents. However, upon one-electron reduction to the radical cation, and further to the neutral state, the solubility of many viologens, including octyl viologen, can decrease dramatically, leading to precipitation.[1][5][6] The long alkyl chains of octyl viologen, in particular, contribute to the insolubility of its reduced forms.[6]

Troubleshooting Guide: Precipitation on Electrodes

This section addresses specific issues related to octyl viologen precipitation during electrochemical experiments.

Question 1: I'm observing a film or precipitate on my working electrode during my cyclic voltammetry (CV) experiment. What's causing this?

Answer:

The formation of a film or precipitate on your electrode is a strong indicator that you are generating the less soluble reduced forms of octyl viologen (the radical cation, V•⁺, or the neutral species, V⁰) at a rate faster than they can diffuse away from the electrode surface.[1] This is a common phenomenon with viologens possessing long alkyl chains.[6]

Several factors can contribute to this issue:

-

Concentration: Higher concentrations of octyl viologen increase the likelihood of precipitation as the local concentration of the reduced species at the electrode surface will exceed its solubility limit more quickly.

-

Solvent: The choice of solvent plays a critical role. While the dicationic form of octyl viologen may be soluble, the reduced forms often have poor solubility, especially in aqueous solutions.[1]

-

Scan Rate: In cyclic voltammetry, a slow scan rate allows for a greater accumulation of the reduced species at the electrode surface before the potential is reversed, increasing the chance of precipitation.

-

Counter-ion: The counter-ion associated with the octyl viologen salt can influence the solubility of both the oxidized and reduced forms.[7][8][9] Some counter-ions can lead to the formation of less soluble salts with the viologen radical cation.[7]

Question 2: How can I prevent or minimize the precipitation of octyl viologen on my electrode?

Answer:

Preventing precipitation involves optimizing your experimental conditions to maintain the reduced viologen species in solution. Consider the following strategies:

-

Lower the Concentration: Reducing the bulk concentration of your octyl viologen solution is the most direct way to decrease the likelihood of precipitation.

-

Optimize Your Solvent System: If your experiment permits, consider using a solvent system in which the reduced forms of octyl viologen are more soluble. Organic solvents like acetonitrile or dimethylformamide (DMF) often provide better solubility for the radical cation compared to aqueous solutions.[1]

-

Increase the Scan Rate in CV: A faster scan rate in your cyclic voltammetry experiment will reduce the time the electrode spends at potentials where the viologen is reduced, thereby limiting the buildup of the insoluble species.

-

Modify the Viologen Structure: For long-term projects, consider synthesizing or using modified viologens. Incorporating hydrophilic groups, such as polyethylene glycol (PEG) chains or sulfonate groups, can significantly enhance the aqueous solubility of both the oxidized and reduced forms.[8][10][11] Asymmetric substitution on the viologen can also suppress the formation of dimers of the radical cation, which can contribute to precipitation.[12]

-

Change the Counter-Ion: Investigate different counter-ions for your octyl viologen salt. Chloride ions, for instance, have been shown to improve the solubility of some viologens compared to other anions like tosylate.[8][10] Nitrate is another counter-ion known to impart good solubility to both the dication and radical-cation forms in aqueous and non-aqueous solutions.[7]

Question 3: My CV peaks are distorted and not well-defined. Could this be related to precipitation?

Answer:

Yes, distorted or "duck-shaped" CV peaks are a classic symptom of electrode passivation caused by the adsorption or precipitation of an insoluble species onto the electrode surface.[1] This layer of precipitate can block the electrode surface, hindering electron transfer and altering the expected shape of the voltammogram.

To confirm if precipitation is the cause, you can try the following:

-

Visual Inspection: Carefully inspect the electrode surface after the experiment for any visible film or residue.

-

Run a Control Experiment: Perform a CV experiment with a lower concentration of octyl viologen or in a different solvent where the reduced species is known to be more soluble. If the peak shape improves, precipitation is the likely culprit.

-

Clean the Electrode: Thoroughly clean your electrode after each experiment to remove any adsorbed material. Polishing solid electrodes according to standard procedures is crucial.

Question 4: What is radical dimerization, and how does it relate to precipitation?

Answer:

Viologen radical cations (V•⁺) have a tendency to form dimers, where two radical cations associate with each other.[12][13] This dimerization can be a precursor to precipitation, as the dimer may be less soluble than the individual radical cation. The formation of these dimers can be influenced by the concentration of the viologen, the solvent, and the specific structure of the viologen molecule.[12] Introducing asymmetry into the viologen structure can help to suppress this dimer formation.[12]

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for diagnosing and addressing octyl viologen precipitation on electrodes.

Caption: A flowchart for troubleshooting octyl viologen precipitation.

Experimental Protocol: Cyclic Voltammetry Test for Octyl Viologen Stability

This protocol provides a systematic approach to evaluating the electrochemical behavior of octyl viologen and identifying the onset of precipitation.

Materials:

-

Octyl viologen salt (e.g., dichloride)

-

Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

Procedure:

-

Prepare the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen organic solvent to a final concentration of 0.1 M.

-

Prepare the Octyl Viologen Stock Solution: Prepare a stock solution of octyl viologen (e.g., 10 mM) in the 0.1 M electrolyte solution.

-

Set up the Electrochemical Cell: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Run a Background Scan: Perform a cyclic voltammogram of the electrolyte solution without octyl viologen to establish the potential window.

-

Perform CV at Varying Concentrations:

-

Start with a low concentration of octyl viologen (e.g., 0.5 mM).

-

Run a cyclic voltammogram at a moderate scan rate (e.g., 100 mV/s).

-

Gradually increase the concentration of octyl viologen (e.g., 1 mM, 2 mM, 5 mM) and repeat the CV scan.

-

Observe the shape of the CV peaks and visually inspect the electrode for any signs of precipitation after each scan.

-

-

Vary the Scan Rate:

-

Using a concentration where precipitation is observed, perform a series of CV scans at different scan rates (e.g., 20 mV/s, 50 mV/s, 100 mV/s, 200 mV/s, 500 mV/s).

-

Note any changes in the peak shape and the extent of precipitation.

-

-

Data Analysis:

-

Compare the voltammograms obtained under different conditions.

-

Identify the concentration and scan rate at which precipitation becomes significant.

-

This information will help you define the optimal experimental parameters for your future work.

-

Key Factors Influencing Octyl Viologen Solubility and Precipitation

| Factor | Influence on Precipitation | Recommendations & Considerations |

| Concentration | Higher concentrations increase the likelihood of precipitation of the reduced species. | Start with low concentrations (e.g., < 1 mM) and gradually increase to find the optimal balance for your experiment. |

| Solvent | The solubility of the reduced viologen species is highly solvent-dependent. Aqueous solutions often lead to lower solubility.[1] | For electrochemical studies, polar aprotic solvents like acetonitrile or DMF are often preferred.[1] |

| Counter-Ion | The nature of the counter-ion can affect the solubility of both the dicationic and radical cation forms.[7][8][9] | Chloride and nitrate counter-ions have been shown to enhance the solubility of some viologens.[7][8][10] |

| Temperature | Solubility generally increases with temperature, which may help to mitigate precipitation. | While a potential solution, ensure that temperature changes do not adversely affect other aspects of your experiment. |

| Molecular Structure | Long alkyl chains decrease the solubility of the reduced forms.[6] Asymmetric substitution can suppress dimer formation.[12] | Consider using viologens with shorter alkyl chains or those modified with solubilizing groups for demanding applications.[8][10][11] |

Frequently Asked Questions (FAQs)

Q1: Can I reuse my electrode after octyl viologen has precipitated on it? A1: Yes, but it is crucial to thoroughly clean the electrode to ensure reproducible results. For solid electrodes like glassy carbon or platinum, this typically involves polishing with alumina slurry followed by sonication in a suitable solvent.

Q2: Is the precipitation of octyl viologen reversible? A2: The electrochemical reduction is reversible. However, once a significant amount of the reduced species has precipitated, it may not fully redissolve upon oxidation, especially if it forms a crystalline film.

Q3: Does the pH of the solution affect octyl viologen precipitation? A3: In aqueous solutions, pH can play a role, although the primary factor is the redox state. For most applications in organic solvents, pH is not a direct consideration.

Q4: Are there alternative viologens that are less prone to precipitation? A4: Yes, methyl viologen, with its shorter alkyl chains, is generally more soluble in its reduced forms in aqueous solutions.[7] Additionally, viologens that have been chemically modified with hydrophilic groups are designed to have enhanced solubility.[8][10][11]

References

- Highly Soluble Viologen-PEG Conjugates for Aqueous Organic Redox Flow B

- Methyl Viologen Anolyte Introducing Nitrate as Counter-Anion for an Aqueous Redox Flow Battery. (2021). Journal of The Electrochemical Society, 168(10), 100532.

- Highly soluble viologen-PEG conjugates for aqueous organic redox flow b

- Asymmetric molecular modification of viologens for highly stable electrochromic devices. (n.d.). Royal Society of Chemistry.

- Enhanced Electrochromic Smart Windows Based on Supramolecular Viologen Tweezers. (n.d.). PMC.

- Exploring the role of counterions in the electrochromic performance of redox-active viologen. (n.d.). Royal Society of Chemistry.

- Effects of counter ions on electrochromic behaviors of asymmetrically substituted viologens. (2025).

- Revisiting aqueous redox process of alkyl-linked bis-viologen: Evaluation of redox potential inversion. (n.d.). ScienceDirect.

- The viologens. (n.d.). Cambridge Core.

- Viologen-based electrochromic materials and devices. (n.d.). RSC Publishing.

- Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applic

- Integration of Functional Groups to Enhance the Solubility and Stability of Viologen in Aqueous Organic Redox Flow B

- Electrostatic interactions between viologens and a sulfated β-cyclodextrin. (2019). MURAL - Maynooth University Research Archive Library.

- Issues with benzyl viologen solubility and precipit

- Viologen. (n.d.). Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Viologen - Wikipedia [en.wikipedia.org]

- 3. Viologen-based electrochromic materials and devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 6. The viologens (Chapter 11) - Electrochromism and Electrochromic Devices [cambridge.org]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Exploring the role of counterions in the electrochromic performance of redox-active viologen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Integration of Functional Groups to Enhance the Solubility and Stability of Viologen in Aqueous Organic Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric molecular modification of viologens for highly stable electrochromic devices - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

Preventing dimerization of octyl viologen radical cations

Welcome to the Technical Support Center for Viologen-Based Redox Systems. As a Senior Application Scientist, I have designed this troubleshooting guide to address the persistent issue of octyl viologen radical cation dimerization.

This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols that ensure the stability and reversibility of your redox systems.

Diagnostic FAQs: Identifying the Dimerization Problem

Q: How can I definitively tell if my octyl viologen radical cations are dimerizing during reduction? A: Dimerization (often referred to as pimerization) manifests primarily through distinct spectroscopic and visual shifts. The monomeric octyl viologen radical cation (OV•⁺) is intensely blue, exhibiting a primary absorption maximum (λmax) at approximately 605 nm[1]. When dimerization occurs, the radical cations undergo π-π stacking to form a singlet state dimer (OV•⁺)₂[2]. This causes a distinct visual shift to a violet/red hue, with a new blue-shifted λmax appearing around 520 nm[1]. Electrochemically, if your cyclic voltammograms show peak broadening or apparent irreversibility upon repeated cycling, this is a strong indicator of dimer-induced aggregation[3].

Q: Why does dimerization degrade the performance of my electrochromic device or redox flow battery? A: Dimerization is driven by radical-radical interactions that lower the system's free energy by favoring the formation of a singlet state[2]. While technically reversible, the forward reaction rate of dimer formation often outpaces the reverse reaction at high concentrations, leading to a buildup of the dimerized species[1]. In electrochromic devices, this alters the intended color profile (shifting from blue to violet)[1]. In redox flow batteries, these intermolecular interactions lead to capacity decay over time, as the dimers are more prone to precipitation and parasitic side reactions[4].

Mechanistic Troubleshooting & Prevention Strategies

Strategy A: Host-Guest Complexation via Cucurbit[7]uril (The Gold Standard)

The most robust method to prevent dimerization is steric shielding using macrocyclic hosts. Cucurbit[7]uril (CB[7]) is the optimal choice for viologen systems.

-